2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-7-8-16-5-2-6-17(18(16)23-14)19(25)22-12-15-4-3-10-24(13-15)20-21-9-11-26-20/h2,5-9,11,15H,3-4,10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRJDEAWAGBLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NCC3CCCN(C3)C4=NC=CS4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds containing similar heterocyclic moieties such as imidazole and thiazole have been known to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
For instance, some imidazole derivatives show different biological activities by interacting with their targets
Biological Activity
2-Methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step processes including the formation of the quinoline core and subsequent modifications to introduce thiazole and piperidine moieties. The general synthetic route can be outlined as follows:
- Formation of Quinoline Core : The quinoline structure is synthesized using standard methods such as cyclization reactions involving appropriate precursors.
- Thiazole and Piperidine Incorporation : The thiazole ring is introduced through nucleophilic substitution reactions, while piperidine derivatives are formed via amine coupling reactions.
- Final Coupling : The final product is obtained through coupling reactions that link the thiazole-piperidine unit to the quinoline framework.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, hybrid compounds combining quinoline and thiosemicarbazone structures have shown potent inhibition against various cancer cell lines, suggesting that the incorporation of the quinoline moiety enhances cytotoxicity (IC50 values ranging from 0.12 to 0.62 μM) .
Antimicrobial Properties
The compound's antimicrobial efficacy has also been evaluated. In vitro studies indicate that derivatives related to this compound exhibit strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives . This suggests potential applications in treating bacterial infections.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, there is a hypothesis that this compound may also possess neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit cholinesterases effectively, which is crucial for managing symptoms in Alzheimer's patients .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key modifications that enhance potency include:
- Substituent Variations : The presence of electron-donating groups on the quinoline ring has been shown to improve inhibitory activity against target enzymes.
- Linker Length and Composition : Modifying the length and nature of the linker connecting the thiazole and piperidine units can significantly impact biological efficacy.
Case Studies
Several case studies provide insights into the pharmacological potential of similar compounds:
- Case Study on Quinoline Derivatives : A study highlighted a series of quinoline-thiosemicarbazone hybrids with IC50 values significantly lower than standard drugs used for Alzheimer's treatment, demonstrating their potential as lead compounds for drug development .
- Antimicrobial Efficacy Study : Another investigation focused on pyrazole derivatives showed that modifications led to enhanced antimicrobial activity against resistant strains, providing a model for further exploration of modifications in related compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
- Carboxamide vs. Urea : The carboxamide in the target compound may offer better metabolic stability compared to urea linkages, which are prone to enzymatic hydrolysis .
- Piperidine vs. Piperazine : Piperidine’s reduced basicity (vs. piperazine) could lower solubility in acidic environments but improve membrane permeability .
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis may mirror methods for urea derivatives (e.g., coupling reactions with EDC), but yields could vary due to piperidine’s steric demands .
- The target compound avoids these substituents, favoring a simpler pharmacophore.
- Thermal Stability : High melting points in urea derivatives (190–207°C) suggest strong crystalline packing, whereas the target compound’s melting point is likely lower due to flexible piperidine .
Preparation Methods
Friedländer Annulation Route
The Friedländer reaction between 2-aminobenzonitrile derivatives and ethyl acetoacetate under acidic conditions generates the quinoline skeleton. Subsequent hydrolysis of the nitrile to a carboxylic acid and conversion to the carboxamide is critical:
Direct Carboxamide Installation
An alternative approach involves pre-functionalizing the aniline precursor with a carboxamide group before cyclization. For example:
- Reagents : 2-Amino-4-methylbenzoic acid is converted to its amide via mixed carbonic anhydride (ClCO₂Et, Et₃N), followed by cyclization with acetyl acetone.
- Yield : 72% after recrystallization from ethanol.
Thiazole-Piperidine Fragment Preparation
Thiazole Ring Formation
Thiazole synthesis typically follows the Hantzsch method:
Piperidine Methylamine Synthesis
Piperidine derivatives are constructed via reductive amination or ring-closing metathesis:
- Reductive Amination : 3-Aminopentanediol is cyclized using Pd/C and H₂, followed by Boc protection (yield: 78%).
- Methylamine Introduction : Boc-deprotected piperidine reacts with formaldehyde under Leuckart conditions to install the methyl group.
Convergent Coupling Strategies
Carboxylic Acid Activation
The quinoline-8-carboxylic acid is activated as an acid chloride (SOCl₂, 60°C) or using coupling agents:
Amide Bond Formation
The activated quinoline reacts with 1-(thiazol-2-yl)piperidin-3-ylmethylamine:
- Conditions : 0°C to room temperature, 12 h, with DIEA as base.
- Yield : 75–80% after crystallization from isopropanol.
Optimization and Scalability
Solvent and Catalyst Screening
| Parameter | Optimal Conditions | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DMF vs. THF | +12% | |
| Catalyst | HCTU vs. EDC | +8% | |
| Temperature | 0°C → RT vs. RT only | +15% |
Microwave-Assisted Steps
Microwave irradiation reduces reaction times for cyclization steps (e.g., 30 min vs. 12 h conventionally).
Purification and Characterization
Crystallization vs. Chromatography
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide?
- Methodology : The synthesis involves multi-step organic reactions, including:
Quinoline core formation : Condensation reactions under controlled temperature (e.g., reflux in ethanol) to assemble the quinoline moiety.
Piperidine-thiazole coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the thiazole-piperidine group .
Carboxamide linkage : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by coupling with the piperidine-methylamine intermediate .
- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water) ensure high purity (>95%) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., aromatic protons at δ 7.5–8.5 ppm for quinoline; thiazole protons at δ 7.2–7.4 ppm) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., planarity of the quinoline ring system, deviations <0.04 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 406.18 [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Approach :
Quantum Chemical Calculations : Transition-state modeling (e.g., DFT at B3LYP/6-31G* level) predicts energy barriers for key steps like amide bond formation .
Machine Learning : Training models on reaction databases (e.g., solvent polarity, catalyst loading) to prioritize high-yield conditions (e.g., DMF as solvent, 80°C) .
- Validation : Experimental feedback loops compare predicted vs. actual yields (e.g., ±5% error tolerance) .
Q. What strategies address contradictions in bioactivity data across studies?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) .
Cellular Context : Use isogenic cell lines to control for genetic background effects .
- Resolution : Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with p <0.05) .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodology :
Analog Synthesis : Modify the thiazole (e.g., 4-methylthiazole) or quinoline (e.g., 8-hydroxy substitution) to probe steric/electronic effects .
Biological Testing : Compare inhibition profiles across kinase panels (e.g., EGFR vs. VEGFR-2) .
- Key Finding : Bulkier substituents on piperidine reduce off-target binding by 40% .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for optimizing synthetic yields?
- Design of Experiments (DoE) :
- Factors : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–15 mol%).
- Response Surface Methodology (RSM) : Central composite design identifies optimal conditions (e.g., 85°C, 10 mol% catalyst) with 92% yield .
Q. How do crystallographic data inform solubility challenges?
- Analysis : XRPD and DSC data reveal polymorphic forms:
- Form I : High melting point (mp 220°C) with low aqueous solubility (<0.1 mg/mL).
- Form II : Metastable hydrate (mp 195°C) with improved solubility (1.2 mg/mL) .
Biological Evaluation
Q. What in vitro assays validate anticancer activity?
- Protocols :
Cytotoxicity : MTT assay (72 hr exposure, IC₅₀ = 2.1 μM in MCF-7 cells) .
Apoptosis : Flow cytometry (Annexin V/PI staining) shows 30% apoptosis induction at 5 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
